2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid
Description
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS 1781546-37-9) is a brominated oxazole derivative with a molecular formula of C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol . The compound features a bromine atom at position 2, an ethyl group at position 4, and a carboxylic acid moiety at position 5 of the oxazole ring. Its structural uniqueness makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatization via Suzuki coupling or nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H6BrNO3 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6BrNO3/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10) |
InChI Key |
GQMWCTZVURPGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves the bromination of 4-ethyl-1,3-oxazole-5-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 2-amino-4-ethyl-1,3-oxazole-5-carboxylic acid.
Oxidation: Formation of 4-ethyl-1,3-oxazole-5-carboxaldehyde.
Reduction: Formation of 4-ethyl-1,3-oxazole-5-methanol.
Coupling: Formation of 2-aryl-4-ethyl-1,3-oxazole-5-carboxylic acid.
Scientific Research Applications
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Chemical Biology: Acts as a probe in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and carboxylic acid group can interact with biological targets, forming covalent or non-covalent bonds that alter the function of the target molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Heterocycle | Carboxylic Acid Position |
|---|---|---|---|---|---|---|
| 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid | C₆H₆BrNO₃ | 220.02 | 1781546-37-9 | Bromo (2), Ethyl (4) | Oxazole | 5 |
| 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | C₅H₄BrNO₃ | 194.00* | Not available | Bromo (2), Methyl (4) | Oxazole | 5 |
| 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C₅H₄BrNO₂S | 210.06* | Not available | Bromo (2), Methyl (4) | Thiazole | 5 |
| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 91137-55-2 | Methyl (4), Phenyl (2) | Oxazole | 5 |
| 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid | C₆H₇NO₃ | 141.13 | 2510-37-4 | Methyl (2 and 4) | Oxazole | 5 |
| 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | C₆H₄F₃NO₃ | 195.10* | Not available | Methyl (2), CF₃ (4) | Oxazole | 5 |
*Calculated based on molecular formula.
Key Observations:
Bromine at position 2 serves as a reactive site for cross-coupling reactions, unlike phenyl or trifluoromethyl substituents, which are typically electron-withdrawing or sterically hindering .
Heterocycle Variations: Replacing oxazole with thiazole (sulfur instead of oxygen) alters electronic properties. Thiazoles generally exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, which may influence binding affinity in biological targets .
Biological Activity
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula: C6H6BrN1O3
Molecular Weight: 221.02 g/mol
IUPAC Name: 2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid
CAS Number: [specific CAS number not provided in results]
The biological activity of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is primarily attributed to its interaction with various biological targets. The oxazole ring system can act as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This compound has been studied for its potential roles in:
- Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial strains.
- Anticancer Properties: Demonstrating cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
Research indicates that 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid shows significant antimicrobial activity. It has been tested against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various human cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 12.34 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.50 | Inhibition of proliferation |
These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle regulation.
Study on Anticancer Effects
In a study published in a peer-reviewed journal, researchers investigated the effects of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid on MCF-7 breast cancer cells. The study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against drug-resistant bacterial strains. The results revealed that 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid exhibited potent activity against these strains, highlighting its potential as a scaffold for new antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
